molecular formula C21H22N4O B2657228 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2320684-32-8

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2657228
CAS No.: 2320684-32-8
M. Wt: 346.434
InChI Key: BWONABWOHNHMLW-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound of interest in medicinal chemistry research, designed around pharmacologically active core structures. The molecule incorporates a 1,2,4-triazole moiety, a heterocycle renowned for its presence in a wide range of bioactive molecules. Scientific literature indicates that compounds containing the 1,2,4-triazole fragment are extensively investigated for various biological activities, including potential anticonvulsant and antimicrobial properties . This compound also features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in drug discovery for its contribution to molecular properties. The 3,3-diphenylpropan-1-one segment provides a hydrophobic core that is common in compounds with reported biological activity. Researchers may find this compound particularly valuable for screening in neuroscience research. Studies on analogous triazole-containing compounds have shown promising anticonvulsant activity in experimental models, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such compounds is often associated with the GABAergic system; potent analogs have been shown to have affinity for GABA-A receptors and may increase GABA content in the brain . Furthermore, the structural motifs present in this molecule suggest potential utility in other research areas, such as oncology, given that similar beta-aryl ketone scaffolds are being evaluated for cytotoxic effects on cancer cell lines . This product is intended for research purposes only by trained professionals. It is not approved for use in humans or animals.

Properties

IUPAC Name

3,3-diphenyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-12-17(13-24)14-25-16-22-15-23-25)11-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWONABWOHNHMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The azetidine and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Analogues

The following compounds share structural motifs with the target molecule:

Table 1: Key Structural and Functional Comparisons
Compound Name (Reference) Core Structure Key Substituents Biological Activity/Application
Target Compound Propan-1-one 3,3-Diphenyl; 1-(azetidine-methyl-triazole) Hypothesized antifungal/medicinal activity
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Propan-1-one 3,4-Dimethoxyphenyl; 4-methoxyphenyl; triazole Synthetic intermediate; potential antifungal
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Propan-1-one 1-Phenyl; 3,3-di(pyrazole) Novel heterocyclic scaffold (no explicit bioactivity reported)
Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butanone) Butan-1-one 4-Chlorophenoxy; triazole Commercial fungicide (Bayleton®)
(Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Chalcone (prop-2-en-1-one) Triazole; 2,4-dimethylphenyl Anticancer/antimicrobial (chalcone-triazole hybrid)

Key Findings from Comparative Analysis

Role of Triazole in Bioactivity
  • The 1H-1,2,4-triazole moiety is critical for antifungal activity in Triadimefon and antimicrobial activity in chalcone derivatives . The target compound’s triazole group may confer similar bioactivity, though its azetidine linkage could modulate selectivity or potency.
Impact of Backbone and Substitutions
  • Propan-1-one vs. Butan-1-one: Triadimefon’s butanone backbone allows extended substituent spacing, accommodating bulky groups (e.g., 4-chlorophenoxy) for agrochemical applications. The target’s propanone core may favor compact binding pockets in enzymes or receptors.
  • Azetidine vs.
Lipophilicity and Pharmacokinetics
  • The 3,3-diphenyl groups in the target compound increase lipophilicity (logP ~4.5 estimated) compared to methoxy-substituted analogues (logP ~2.8 for ) . This may improve membrane permeability but reduce aqueous solubility.

Biological Activity

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound featuring a unique combination of azetidine and triazole rings. These structural motifs are associated with various biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4OC_{19}H_{22}N_4O, and it possesses a molecular weight of 318.41 g/mol. The presence of the triazole ring is particularly significant due to its known pharmacological properties, including antifungal and anticancer activities.

Property Value
Molecular FormulaC19H22N4OC_{19}H_{22}N_4O
Molecular Weight318.41 g/mol
CAS Number2320684-32-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine and triazole rings are known to modulate enzyme and receptor activities, which can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains.
  • Anticancer Activity : Preliminary studies indicate significant cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7) .

Anticancer Activity

In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells with minimal toxicity towards normal cells . The mechanism involves inducing apoptosis in cancer cells while sparing healthy tissues.

Antimicrobial Activity

The compound's triazole moiety contributes to its antimicrobial properties. Triazole derivatives are well-documented for their effectiveness against fungal infections and have been explored as potential treatments for various microbial diseases .

Study on Anticancer Effects

A study focused on the synthesis and evaluation of compounds similar to this compound found that these compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like Tamoxifen . The study utilized the MTT assay to assess cell viability and confirmed that modifications in the structure enhanced therapeutic efficacy.

Antimicrobial Testing

In another investigation, the antimicrobial activity of triazole-containing compounds was assessed against various bacterial strains. Results indicated that modifications in the azetidine structure significantly influenced the antimicrobial potency .

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